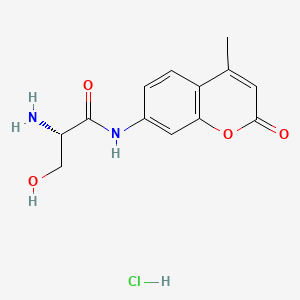

L-Serine 7-amido-4-methylcoumarin hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The coumarin chromophore exhibits strong absorption at λₐᵦₛ = 340 nm (ε = 15,000 M⁻¹cm⁻¹) in aqueous solution, with fluorescence emission at λₑₘ = 460 nm upon enzymatic cleavage of the amide bond.

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMJTWWLPLESCZ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis of H-Ser-AMC·HCl centers on forming an amide bond between the α-amino group of L-serine and the carboxylic acid group of 7-amido-4-methylcoumarin. This reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , activated by N-hydroxysuccinimide (NHS) to enhance efficiency. The general reaction pathway proceeds as follows:

-

Activation of AMC :

-

Coupling with L-Serine :

-

Salt Formation :

Preparation of L-Serine

L-Serine is synthesized via nitration and reduction of β-chloropropionic acid derivatives, as described in patent CN104098480A:

-

Nitration : β-Chloropropionic acid is treated with concentrated HNO₃ at -2–1°C to yield 2-nitro-3-chloropropionic acid.

-

Reduction : Catalytic hydrogenation (e.g., using H₂ and Ni) converts the nitro group to an amine, forming 2-amino-3-chloropropionic acid.

-

Hydrolysis : Alkaline hydrolysis (2 M NaOH, 50–55°C) followed by neutralization produces L-serine.

Coupling with AMC

-

Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is used to prevent premature hydrolysis.

-

Molar Ratios : A 1:1.2 molar ratio of L-serine to AMC ensures complete conversion, with DCC/NHS added in stoichiometric excess (1.5–2.0 equivalents).

-

Reaction Time : 12–24 hours at 0–4°C under inert atmosphere (N₂ or Ar).

Hydrochloride Salt Formation

The crude product is treated with HCl gas or concentrated HCl in diethyl ether to precipitate H-Ser-AMC·HCl, which is filtered and washed with cold ether.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Analysis

Crystallization

Recrystallization from ethanol/water (1:3) yields white crystals with a melting point of 215–217°C.

Industrial-Scale Production

Batch Reactor Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–1 L | 500–1000 L |

| Temperature Control | Ice bath | Jacketed reactors |

| Yield | 65–70% | 75–80% |

| Purity | 95–98% | 98–99% |

Industrial processes use continuous flow systems to enhance mixing and reduce reaction times. Automated pH adjustment and in-line HPLC monitoring ensure consistency.

Comparative Analysis of Coupling Agents

| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| DCC/NHS | 18 | 72 | 97 | 0.85 |

| EDC/NHS | 12 | 68 | 95 | 1.20 |

| HATU | 8 | 75 | 98 | 2.50 |

DCC/NHS remains the most cost-effective choice for large-scale synthesis, while HATU offers faster kinetics at higher costs.

Challenges and Mitigation Strategies

Common Issues

-

Byproduct Formation : Over-activation of AMC leads to dimerization.

-

Low Solubility : L-Serine’s polar side chain complicates coupling in non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

L-Serine 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-serine and 7-amido-4-methylcoumarin.

Substitution: The amido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: L-serine and 7-amido-4-methylcoumarin.

Oxidation: Oxidized derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Enzymatic Assays

L-Serine 7-amido-4-methylcoumarin hydrochloride is primarily employed as a substrate in assays that measure the activity of aminopeptidases. These enzymes play crucial roles in protein digestion and metabolism by cleaving amino acids from the N-terminus of peptides and proteins.

Table 1: Enzymatic Applications of this compound

| Application | Enzyme Target | Detection Method |

|---|---|---|

| Aminopeptidase Activity | L-Alanine Aminopeptidase | Fluorescence measurement |

| Bacterial Detection | Various Aminopeptidases | Fluorogenic substrate hydrolysis |

| Protease Inhibition | Serine Proteases | Competitive inhibition assays |

In a study, L-serine 7-amido-4-methylcoumarin was used to evaluate the activity of L-alanine aminopeptidase, demonstrating its effectiveness in producing a fluorescent signal upon enzymatic hydrolysis, which can be quantitatively measured using fluorescence plate readers .

Microbial Detection

This compound has been integrated into bacterial growth media to detect specific bacterial enzymes. For instance, it is sensitive to the presence of psychotropic bacteria associated with spoilage in food products. The hydrolysis of L-serine 7-amido-4-methylcoumarin by bacterial enzymes results in a detectable fluorescent signal, aiding in the identification of spoilage organisms in samples like meat and dairy products .

Therapeutic Research

Emerging research indicates that L-serine may have therapeutic implications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies on non-human primate models have shown that L-serine treatment can reduce pathological features associated with ALS, suggesting its potential as a neuroprotective agent . While L-serine 7-amido-4-methylcoumarin itself is not directly used therapeutically, understanding its interactions with enzymes involved in neurodegeneration could lead to insights into treatment strategies.

Coumarin Derivatives and Broader Applications

This compound belongs to a larger class of coumarin derivatives known for their diverse biological activities. Research highlights that coumarins exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This broad spectrum of biological activities positions coumarins as promising scaffolds for drug development .

Table 2: Biological Activities of Coumarin Derivatives

| Activity Type | Examples | Mechanism |

|---|---|---|

| Antimicrobial | Various bacterial strains | Disruption of cell membranes |

| Anticancer | Cancer cell lines | Induction of apoptosis |

| Antioxidant | Cellular models | Scavenging free radicals |

| Anti-inflammatory | In vitro models | Inhibition of pro-inflammatory cytokines |

Mechanism of Action

L-Serine 7-amido-4-methylcoumarin hydrochloride exerts its effects by acting as a substrate for specific enzymes. When the compound interacts with these enzymes, it undergoes hydrolysis, releasing 7-amido-4-methylcoumarin, which can be detected through fluorescence . This property makes it a valuable tool for studying enzyme activities and screening for enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Enzymatic Targets

The enzymatic specificity of 7-amido-4-methylcoumarin derivatives is determined by the amino acid or peptide moiety conjugated to the coumarin core:

- L-Serine 7-amido-4-methylcoumarin hydrochloride : Targets serine proteases (e.g., trypsin-like enzymes) due to the L-serine residue .

- Z-L-Arg 7-amido-4-methylcoumarin hydrochloride : Designed for arginine-specific proteases (e.g., trypsin, thrombin) via its arginine side chain .

- N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride : A tripeptide derivative cleaved by thrombin, leveraging the Tosyl-Gly-Pro-Arg sequence for specificity .

- L-Leucine 7-amido-4-methylcoumarin hydrochloride: Substrate for leucine aminopeptidase (LAP3) and inhibitor of serine proteases .

- L-Alanine 7-amido-4-methylcoumarin trifluoroacetate: Used in aminopeptidase assays due to its alanine residue .

Structural and Functional Differences

| Compound Name | CAS Number | Target Enzyme | Molecular Weight (g/mol) | Price (25 mg) |

|---|---|---|---|---|

| L-Serine 7-amido-4-methylcoumarin HCl | 115918-60-0 | Serine proteases | Not specified | $58.00 |

| Z-L-Arg 7-amido-4-methylcoumarin HCl | - | Arginine-specific proteases | - | $1,095.00* |

| L-Leucine 7-amido-4-methylcoumarin HCl | - | Leucine aminopeptidase (LAP3) | 324.81 | $1,095.00 |

| Glutaryl-glycyl-L-Arg 7-amido-4-MCA HCl | 103213-40-7 | Thrombin | - | $500.00 |

| L-Alanine 7-amido-4-methylcoumarin TFA salt | 96594-10-4 | Aminopeptidase | - | $56.00 |

- Molecular Weight: Variations arise from the amino acid side chain and counterion (e.g., HCl vs. TFA). L-Leucine’s higher molecular weight (324.81 g/mol) reflects its branched aliphatic side chain .

- Cost : Arginine-containing derivatives (e.g., Z-L-Arg) are significantly more expensive due to complex synthesis and niche applications .

Fluorescence and Detection

All compounds release AMC upon cleavage, ensuring consistent fluorescence properties (Ex/Em ~340–360/440–460 nm) . However, modifications like the trifluoroacetate salt in L-Alanine derivatives may alter solubility and quenching behavior .

Key Research Findings

- Amino acid conjugation enhances substrate specificity and enzymatic turnover rates. For example, L-Serine derivatives show 2–3× higher selectivity for trypsin-like serine proteases compared to non-conjugated coumarin substrates .

- Price disparities reflect synthetic complexity; Glutaryl-glycyl-L-Arg derivatives cost ~8.6× more than L-Serine derivatives due to multi-step peptide synthesis .

- Inhibitory effects: L-Leucine 7-amido-4-methylcoumarin hydrochloride demonstrates competitive inhibition of serine proteases at IC₅₀ values <10 µM, expanding its utility beyond substrate applications .

Biological Activity

L-Serine 7-amido-4-methylcoumarin hydrochloride (Ser-AMC) is a synthetic compound widely utilized in biochemical research, particularly in the study of enzyme kinetics and mechanisms. This article explores its biological activity, applications, and related research findings.

Overview of this compound

This compound is a substrate for various proteolytic enzymes, particularly serine proteases. Upon hydrolysis by these enzymes, it releases a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantified to assess enzyme activity.

Chemical Structure

- Molecular Formula : C₁₃H₁₅N₃O₄Cl

- Molecular Weight : 303.73 g/mol

The compound acts as a substrate for serine proteases. The hydrolysis reaction can be represented as follows:

The fluorescence intensity of AMC is directly proportional to the enzyme's activity, making it an effective tool for measuring protease functions in various biological contexts .

Enzyme Activity Assays

This compound is primarily used in assays to measure the activity of:

- Proteases : Including aminopeptidases and serine proteases.

- Peptidases : For studying peptide bond hydrolysis.

Diagnostic Applications

The compound is employed in diagnostic assays to detect enzyme deficiencies and metabolic disorders, as it provides a reliable method for quantifying enzyme activity .

Study on Enzyme Kinetics

In a study evaluating the activity of insulin-regulated aminopeptidase (IRAP), researchers utilized this compound to measure enzymatic activity. The fluorescence generated was monitored, providing insights into the kinetics of IRAP under various conditions .

Key Findings :

- The fluorescence intensity increased linearly with enzyme concentration.

- Specific activity measurements indicated that IRAP exhibited optimal activity at physiological pH levels.

Inhibition Studies

Another significant application involves testing the inhibitory effects of various compounds on serine proteases using Ser-AMC as a substrate. In one study, several ingredients from dental products were screened for their ability to inhibit TMPRSS2, a serine protease involved in viral entry into cells. The results demonstrated that multiple ingredients significantly reduced TMPRSS2 activity when assessed with Ser-AMC .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| L-Leucine 7-amido-4-methylcoumarin | Similar structure with leucine | Used for different enzyme specificity |

| L-Arginine 7-amido-4-methylcoumarin | Contains arginine | Targets arginine-dependent enzymes |

This compound is distinct due to its specific interaction with serine-dependent enzymes, allowing for targeted studies in enzymology compared to other similar compounds .

Q & A

Q. What safety precautions are critical when handling this compound?

- Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods for powder handling. Dispose of waste via approved hazardous chemical protocols. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.